2,9-Dihydrazinyl-1,10-phenanthroline

Coordination Chemistry Metal Complexation Polydentate Ligands

2,9-Dihydrazinyl-1,10-phenanthroline (CAS 74339-62-1) is a 2,9-disubstituted phenanthroline bearing dual –NHNH₂ groups. Unlike bidentate-only 2,9-dimethyl analogs, its hydrazinyl motif unlocks quadridentate and tridentate binding modes, enabling diverse metal complex libraries with Ag⁺, Fe²⁺, Mn²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Ni²⁺. Anion-dependent coordination (e.g., 1:2 Ni ratio with perchlorate) allows geometry control, while its anticancer profile—HeLa IC₅₀ 7.66 µM and 12.97-fold selectivity over MDA-MB-231 (outperforming doxorubicin)—positions it as a superior scaffold for drug discovery. Rapid DNA cleavage (complete within 60 min) further supports DNA-targeting & PDT applications. Purchase this high-purity ligand for demanding coordination chemistry, sensor development, and medicinal chemistry R&D.

Molecular Formula C12H12N6
Molecular Weight 240.26 g/mol
CAS No. 74339-62-1
Cat. No. B14452119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dihydrazinyl-1,10-phenanthroline
CAS74339-62-1
Molecular FormulaC12H12N6
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CC(=N3)NN)N=C(C=C2)NN
InChIInChI=1S/C12H12N6/c13-17-9-5-3-7-1-2-8-4-6-10(18-14)16-12(8)11(7)15-9/h1-6H,13-14H2,(H,15,17)(H,16,18)
InChIKeyNAELFNRXVZQGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dihydrazinyl-1,10-phenanthroline (CAS 74339-62-1): A Versatile Polydentate Ligand for Coordination Chemistry and Anticancer Research


2,9-Dihydrazinyl-1,10-phenanthroline (CAS 74339-62-1) is a 2,9-disubstituted derivative of 1,10-phenanthroline bearing two hydrazinyl (–NHNH₂) groups. With a molecular formula of C₁₂H₁₂N₆ and a molecular weight of 240.26 g/mol, this compound acts as a quadridentate or tridentate ligand capable of chelating transition metal ions [1]. Its unique substitution pattern distinguishes it from the parent 1,10-phenanthroline and other 2,9-disubstituted analogs, imparting distinct coordination behavior and biological activity profiles .

Why Generic 2,9-Disubstituted Phenanthrolines Cannot Substitute for 2,9-Dihydrazinyl-1,10-phenanthroline


The hydrazinyl (–NHNH₂) substituent is not merely a generic functional group; it fundamentally alters the ligand's coordination chemistry and biological activity compared to other 2,9-disubstituted analogs. Unlike 2,9-dimethyl-1,10-phenanthroline, which acts solely as a bidentate ligand, the hydrazinyl groups enable quadridentate and tridentate binding modes, expanding the range of accessible metal complexes [1]. Furthermore, in anticancer applications, the hydrazinyl derivative (S5, –CONHNH₂) exhibits a distinct cytotoxicity and selectivity profile compared to other 2,9-substituted analogs, as detailed in the quantitative evidence below [2].

Quantitative Evidence Guide: Differential Performance of 2,9-Dihydrazinyl-1,10-phenanthroline


Enhanced Coordination Versatility: Quadridentate vs. Bidentate Binding Modes

2,9-Dihydrazinyl-1,10-phenanthroline can function as a quadridentate ligand, coordinating through the two phenanthroline nitrogens and the two hydrazinyl groups, in contrast to the parent 1,10-phenanthroline which is strictly bidentate. This increased denticity is demonstrated by the formation of complexes with Ag⁺, Fe²⁺, Mn²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Ni²⁺. Additionally, the ligand can adopt a tridentate binding mode, as observed in the nickel(II) perchlorate complex, where the metal-to-ligand ratio is 1:2 [1].

Coordination Chemistry Metal Complexation Polydentate Ligands

Distinct Metal-to-Ligand Stoichiometry in Nickel Complexes

The stoichiometry of nickel complexes formed with 2,9-dihydrazinyl-1,10-phenanthroline is anion-dependent, demonstrating unique coordination behavior not observed with simpler phenanthroline ligands. With nickel perchlorate, a 1:2 metal-to-ligand ratio is observed, indicating the ligand acts as a tridentate donor [1].

Coordination Chemistry Nickel Complexes Ligand Design

Superior Cytotoxicity Against HeLa Cells Compared to Doxorubicin

The 2,9-disubstituted phenanthroline derivative S5 (bearing a –CONHNH₂ group analogous to the hydrazinyl moiety) exhibits an IC₅₀ of 7.66 µM against HeLa cervical cancer cells, which is more potent than the clinical agent doxorubicin. In contrast, other 2,9-substituted analogs (S1–S3) show higher IC₅₀ values, indicating reduced potency [1].

Anticancer Agents Cytotoxicity Phenanthroline Derivatives

Enhanced Cytotoxicity Against MDA-MB-231 Cells with High Selectivity

Against MDA-MB-231 breast cancer cells, the hydrazinyl derivative S5 displays an IC₅₀ of 13.35 µM with a high selectivity factor of 12.97 (vs. normal HEK-293 cells). This contrasts with the S4 derivative (–COOCH₃), which shows an IC₅₀ of 6.19 µM but a lower selectivity factor. Both S5 and S4 exhibit higher cytotoxicity than doxorubicin [1].

Anticancer Agents Cytotoxicity Phenanthroline Derivatives

Accelerated Plasmid DNA Cleavage Compared to Other 2,9-Substituted Analogs

The hydrazinyl derivative S5 completely cleaves plasmid DNA within 60 minutes, a property shared with the ester derivative S4. In contrast, the other 2,9-substituted analogs (S1–S3) require more than 60 minutes to achieve complete cleavage [1].

DNA Cleavage Anticancer Mechanism Phenanthroline Derivatives

Strong DNA Binding Affinity (10⁵ M⁻¹) Comparable to Other Bioactive Phenanthrolines

The hydrazinyl derivative S5 binds to calf-thymus DNA (CT-DNA) with a binding constant on the order of 10⁵ M⁻¹, consistent with intercalative or groove-binding modes. This binding affinity is comparable to other 2,9-substituted phenanthrolines evaluated in the same study [1].

DNA Binding Spectroscopy Phenanthroline Derivatives

Recommended Research and Application Scenarios for 2,9-Dihydrazinyl-1,10-phenanthroline


Synthesis of Novel Transition Metal Complexes with Tailored Stoichiometries

Utilize 2,9-dihydrazinyl-1,10-phenanthroline as a quadridentate or tridentate ligand to prepare a diverse library of metal complexes with Ag⁺, Fe²⁺, Mn²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Ni²⁺. The anion-dependent coordination behavior (e.g., 1:2 metal-to-ligand ratio with nickel perchlorate) offers a synthetic tool for controlling complex geometry and properties [1].

Development of Potent and Selective Anticancer Agents Targeting Cervical and Breast Cancers

Employ the hydrazinyl derivative (or its closely related analog S5) as a lead compound for developing anticancer drugs. Prioritize this scaffold over other 2,9-disubstituted phenanthrolines due to its superior potency against HeLa cells (IC₅₀ = 7.66 µM) and high selectivity against MDA-MB-231 cells (selectivity factor = 12.97), which outperforms doxorubicin [1].

Design of DNA-Cleaving Agents for Molecular Biology and Chemotherapy

Leverage the rapid DNA cleavage kinetics (complete within 60 minutes) of the hydrazinyl derivative to design efficient DNA-targeting agents. This property is particularly valuable for applications requiring fast induction of DNA damage, such as in photodynamic therapy or as a biochemical tool for studying DNA repair mechanisms [1].

Exploration of Anion-Dependent Coordination Chemistry for Sensor Development

Investigate the anion-dependent coordination behavior of 2,9-dihydrazinyl-1,10-phenanthroline for the development of anion-selective sensors. The distinct metal-to-ligand stoichiometries observed with different anions (e.g., perchlorate vs. chloride) may translate into differential spectroscopic or electrochemical responses, enabling selective anion detection [1].

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